molecular formula C9H15NO3 B2885324 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid CAS No. 2166931-27-5

6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid

Cat. No. B2885324
CAS RN: 2166931-27-5
M. Wt: 185.223
InChI Key: YMGUUGKONQWUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid is a heterocyclic compound with a spirocyclic structure. It is also known as spirocyclic γ-lactam and has been used in many scientific research applications due to its unique chemical properties. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.5]decane-10-carboxylic acid.

Mechanism of Action

The mechanism of action of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid is not fully understood. However, studies have shown that the compound can interact with various biological targets, including enzymes and receptors. It has been reported to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. The compound has also been shown to interact with the dopamine transporter, which is a target for drugs used to treat Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid have been studied extensively. The compound has been shown to have antiproliferative activity against cancer cells, and it has been reported to induce apoptosis in these cells. Additionally, 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid has been shown to have neuroprotective effects, and it has been reported to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid in lab experiments is its unique spirocyclic structure, which makes it a valuable building block for the synthesis of other compounds. Additionally, the compound has been extensively studied, and its synthesis method has been optimized, making it readily available for research purposes. However, one limitation of using 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are many future directions for research involving 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid. One area of interest is the development of the compound as a drug candidate for various diseases. Additionally, the compound's interactions with biological targets could be further studied to better understand its mechanism of action. The compound's potential as a chiral auxiliary in asymmetric synthesis could also be explored. Finally, modifications to the compound's structure could be made to improve its solubility and other properties, making it even more valuable for scientific research.

Synthesis Methods

The synthesis of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid involves the reaction of 2-oxo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with ethyl chloroacetate in the presence of a base. This reaction yields the spirocyclic γ-lactam, which can be further hydrolyzed to obtain the carboxylic acid derivative. The synthesis method has been optimized to obtain high yields of the compound, and various modifications have been made to improve the reaction conditions.

Scientific Research Applications

6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid has been extensively used in scientific research applications. It has been studied for its potential as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been used as a building block for the synthesis of other compounds with potential therapeutic applications. Additionally, 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid has been used as a ligand in metal complexes and as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8(12)7-9(3-1-2-4-9)13-6-5-10-7/h7,10H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGUUGKONQWUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(NCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.